Technical Guide: Synthesis and Characterization of 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol
Technical Guide: Synthesis and Characterization of 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a well-known pharmacophore associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The incorporation of a thiophene moiety may further enhance its biological profile.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 10551-15-2 | [5] |
| Molecular Formula | C₆H₄N₂OS₂ | [5] |
| Molecular Weight | 184.24 g/mol | [5] |
Synthesis Protocol
The synthesis of 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol is typically achieved through a two-step process starting from thiophene-2-carboxylic acid. The general methodology involves the formation of the corresponding acid hydrazide, followed by cyclization with carbon disulfide in a basic medium.[1]
Step 1: Synthesis of Thiophene-2-carbohydrazide
A common route to obtaining the necessary hydrazide intermediate is through the esterification of the starting carboxylic acid followed by hydrazinolysis.
Experimental Protocol:
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Esterification: Thiophene-2-carboxylic acid is refluxed with an excess of methanol in the presence of a catalytic amount of concentrated sulfuric acid to yield methyl thiophene-2-carboxylate.
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Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate in an alcoholic solvent, such as absolute ethanol, to produce thiophene-2-carbohydrazide.[1]
Step 2: Synthesis of 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol
The key cyclization step to form the 1,3,4-oxadiazole ring is achieved by reacting the acid hydrazide with carbon disulfide.
Experimental Protocol:
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A mixture of thiophene-2-carbohydrazide (1 equivalent), potassium hydroxide (1 equivalent), and carbon disulfide (2 equivalents) in absolute ethanol is refluxed for several hours.[6][7]
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The reaction progress is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure.
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The residue is dissolved in water and acidified with a dilute acid (e.g., HCl or acetic acid) to precipitate the crude product.[6][7]
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The precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol-water mixture) to afford the pure 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol.[7]
Synthesis workflow for 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol.
Characterization Data
The structure of the synthesized compound is confirmed using various spectroscopic techniques. The following table summarizes the expected characterization data based on closely related structures found in the literature.
Spectroscopic Data
| Technique | Expected Peaks / Signals |
| FTIR (KBr, cm⁻¹) | ~3100 (N-H stretch, thione tautomer), ~2550 (S-H stretch, thiol tautomer), ~1610 (C=N stretch), ~1500 (C=C stretch, aromatic), ~1330 (C=S stretch), ~1050 (C-O-C stretch)[1][8] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~14.0 (s, 1H, SH/NH), 7.2-8.0 (m, 3H, Thiophene protons)[1][8] |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~178 (C=S), ~162 (C-5 of oxadiazole), 125-135 (Thiophene carbons) |
| Mass Spectrometry (m/z) | 184 [M]⁺ |
Potential Biological Significance
Derivatives of 1,3,4-oxadiazole are known to exhibit a wide array of pharmacological activities. The thiol group at the 2-position is often crucial for these biological effects.[1] While specific signaling pathways for 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol are not extensively documented, the core structure is associated with various therapeutic potentials.
Potential biological activities of the 1,3,4-oxadiazole scaffold.
The diverse biological profile of 1,3,4-oxadiazole derivatives makes them attractive candidates for further investigation in drug discovery and development.[3][4][9] The title compound, with its unique combination of the oxadiazole and thiophene rings, represents a promising lead for the design of novel therapeutic agents. Further studies are warranted to fully elucidate its mechanism of action and potential clinical applications.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 5. scbt.com [scbt.com]
- 6. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 7. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsonline.com [ijpsonline.com]
